1-(2-Bromo-5-methoxyphenyl)-2-fluoroethan-1-amine
Description
Properties
Molecular Formula |
C9H11BrFNO |
|---|---|
Molecular Weight |
248.09 g/mol |
IUPAC Name |
1-(2-bromo-5-methoxyphenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C9H11BrFNO/c1-13-6-2-3-8(10)7(4-6)9(12)5-11/h2-4,9H,5,12H2,1H3 |
InChI Key |
HKYQWNQYKAGBTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(CF)N |
Origin of Product |
United States |
Preparation Methods
Aromatic Bromination
The bromine atom is introduced selectively at the 5-position of the 2-methoxyphenyl ring. This step typically starts from 2-methoxyphenyl derivatives such as 2-methoxyacetophenone or 2-methoxybenzaldehyde.
- Bromination is performed using bromine (Br2) or N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or ethyl acetate under controlled temperature.
- The reaction is often catalyzed or directed by the methoxy group’s activating effect, favoring substitution at the 5-position (para to methoxy).
- Example: Bromination of 4-hydroxyacetophenone derivatives to alpha-bromo-5-hydroxyacetophenone has been reported with controlled addition of bromine in ethyl acetate/chloroform mixtures at mild temperatures (ca. 20-25°C), followed by purification steps involving toluene reflux and filtration to isolate the brominated intermediate with high purity (~95%).
Methoxy Group Introduction (If Needed)
If the starting material lacks the methoxy substituent, methylation of a hydroxy group at the 2-position can be achieved by reaction with alkali metal methoxides or methanol under basic conditions, leading to methoxide-bromide exchange to produce the 2-methoxy derivative.
Fluorination of the Ethanamine Side Chain
The fluorine atom is introduced at the alpha position of the ethanamine side chain, typically via fluorination of a suitable precursor such as a bromo- or hydroxy-substituted ethanamine intermediate.
- Use of fluorinating agents such as diethylaminosulfur trifluoride (DAST), Selectfluor, or other electrophilic fluorinating reagents to replace a leaving group (e.g., bromide) with fluorine.
- Fluorination can be conducted on 2-bromo- or 2-hydroxy-substituted ethanamine intermediates to yield the 2-fluoroethanamine moiety.
- The fluorination step is often carried out under anhydrous conditions to prevent hydrolysis and ensure selectivity.
Formation of the Ethanamine Side Chain
The amine group on the ethanamine side chain can be introduced by:
- Reduction of a corresponding nitrile or nitro group on the side chain.
- Reductive amination of the corresponding aldehyde or ketone intermediate with ammonia or primary amines.
- Nucleophilic substitution of a halogenated ethanone intermediate with ammonia or amines.
For example, reductive amination of 2-(5-bromo-2-methoxyphenyl)-2-fluoroacetaldehyde with ammonia or an amine source under reducing conditions can yield the target amine.
Representative Synthetic Route (Illustrative)
Analytical and Research Data
- Molecular Weight: 248.09 g/mol
- Molecular Formula: C9H11BrFNO
- SMILES: COC1=C(C=C(C=C1)Br)C(CN)F
- InChIKey: RLAWXPSEHRSUKN-UHFFFAOYSA-N
- Physical Properties: Data on melting point, solubility, and stability are limited but typical of halogenated aromatic amines with moderate polarity and solubility in organic solvents.
Research Gaps and Considerations
- Detailed experimental procedures and yields for the full synthesis of this exact compound are scarce in publicly available literature.
- Optimization of fluorination step for selectivity and yield remains a challenge due to possible side reactions.
- The stability of the fluorinated ethanamine moiety under reaction and storage conditions requires further study.
- Potential biological and pharmacological applications of this compound suggest the need for scalable and reproducible synthesis methods.
Summary Table of Key Preparation Steps
| Preparation Step | Description | Typical Reagents/Conditions | Challenges/Notes |
|---|---|---|---|
| Aromatic Bromination | Selective bromination at 5-position | Br2 or NBS, ethyl acetate, 20-25°C | Regioselectivity, controlled addition |
| Methoxy Group Introduction | Methylation of hydroxy group | Alkali metal methoxide or MeOH + base | Complete conversion, avoiding overreaction |
| Fluorination | Introduction of fluorine at alpha position | DAST, Selectfluor, or similar agents | Selectivity, moisture sensitivity |
| Amination | Formation of ethanamine side chain | Reductive amination or amine substitution | Avoiding side reactions, high yield |
Chemical Reactions Analysis
1-(2-Bromo-5-methoxyphenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the bromine or fluorine substituents to hydrogen, altering the compound’s properties.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using reagents such as Grignard reagents or organolithium compounds.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products depend on the type of reaction, but can include various substituted ethanamines, ketones, and aldehydes.
Scientific Research Applications
1-(2-Bromo-5-methoxyphenyl)-2-fluoroethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-methoxyphenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity. The compound may modulate signaling pathways, leading to changes in cellular functions and therapeutic effects .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Reactivity: The 2-bromo-5-methoxy substitution pattern in the target compound contrasts with 2-bromo-5-fluoro () and 3-chloro-4-methoxy () analogs. Methoxy groups are electron-donating, which may reduce electrophilic aromatic substitution reactivity compared to electron-withdrawing groups like fluorine .
Molecular Weight and Lipophilicity :
- The methoxy group increases molecular weight and lipophilicity (logP ~2.0, inferred from ) compared to fluorine-substituted analogs (e.g., C₈H₈BrF₂N, logP ~1.5). This property may improve membrane permeability in drug design .
Synthetic Pathways: Similar compounds are synthesized via reductive amination of α-fluoroketones (e.g., 2-bromo-4'-methoxyacetophenone, CAS 2632-13-5, ) or oxidation of benzyl alcohols (). The target compound likely follows analogous routes, with methoxy groups requiring protection during halogenation steps .
Biological Activity
1-(2-Bromo-5-methoxyphenyl)-2-fluoroethan-1-amine is a complex organic compound notable for its unique structural features, including a bromine atom at the 2-position and a methoxy group at the 5-position of the phenyl ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. Its molecular formula is C₉H₁₃BrFNO, with a molecular weight of approximately 232.09 g/mol.
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its interactions with biological targets such as neurotransmitter receptors and enzymes. The compound's structural characteristics suggest potential applications in neuropharmacology and oncology.
Interaction Studies
Preliminary studies indicate that compounds similar to this compound can interact with neurotransmitter systems. For instance, derivatives with bromine and methoxy substitutions have shown varying degrees of affinity towards serotonin and dopamine receptors, which are crucial in neuropharmacological contexts.
Table: Interaction Profiles of Related Compounds
| Compound Name | Receptor Type | Binding Affinity (Ki) |
|---|---|---|
| Compound A | Serotonin Receptor 1A | 50 nM |
| Compound B | Dopamine D2 Receptor | 75 nM |
| This compound | Unknown | TBD |
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound can be achieved through various methods, emphasizing its versatility in synthetic organic chemistry. The structure-activity relationship studies indicate that modifications to the bromine and methoxy groups significantly influence the compound's biological properties.
For example, compounds lacking these substitutions often exhibit reduced biological activity, suggesting that both the bromine and methoxy groups play critical roles in enhancing receptor binding and overall efficacy.
Case Studies on Biological Activity
Recent research has highlighted the antimicrobial potential of similar compounds. For instance, a study on related bromo-methoxyphenyl derivatives demonstrated significant antimicrobial activity against various strains of bacteria and fungi. The mechanisms behind this activity may involve disruption of microbial cell membranes or inhibition of key metabolic pathways .
Case Study: Antimicrobial Activity
In a comparative study, several derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural motifs to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 128 µg/mL, demonstrating promising antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
